molecular formula C16H16ClN5O2S B3015399 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-isopropylacetamide CAS No. 1005293-57-1

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-isopropylacetamide

Número de catálogo: B3015399
Número CAS: 1005293-57-1
Peso molecular: 377.85
Clave InChI: KMWZGOSOLZNVSW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-isopropylacetamide is a useful research compound. Its molecular formula is C16H16ClN5O2S and its molecular weight is 377.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-isopropylacetamide is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory properties. The structural features of this compound suggest it may interact with various biological targets, making it a candidate for further research.

Chemical Structure and Properties

The molecular formula of the compound is C21H18ClN5O2SC_{21}H_{18}ClN_{5}O_{2}S, with a molecular weight of approximately 439.92 g/mol. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.

Biological Activity Overview

Research has shown that compounds related to this compound exhibit significant biological activities:

Anticancer Activity

Several studies have evaluated the anticancer potential of similar pyrazolo[3,4-d]pyrimidine derivatives:

  • Cell Line Studies : A study conducted by the National Cancer Institute tested various derivatives against 60 cancer cell lines. One derivative demonstrated promising anticancer activity with a selectivity ratio ranging from 0.7 to 39 at the GI50 level, particularly showing high selectivity towards leukemia cells .
  • Mechanistic Insights : The compound was found to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. Specifically, it increased levels of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 .
  • In Vivo Studies : In animal models, derivatives showed significant tumor growth inhibition and were well-tolerated without major side effects, indicating a favorable safety profile compared to conventional chemotherapeutics .

Anti-inflammatory Activity

In addition to anticancer properties, derivatives of this compound have been investigated for their anti-inflammatory effects:

  • COX Inhibition : Some studies reported that related compounds effectively inhibited cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, certain derivatives exhibited IC50 values comparable to celecoxib, a standard anti-inflammatory drug .
  • Animal Models : Inflammation models using carrageenan-induced paw edema showed significant reductions in swelling when treated with these compounds, suggesting potential therapeutic applications in inflammatory diseases .

Summary of Biological Activities

Activity TypeAssessed CompoundIC50 Value (µM)Notes
AnticancerDerivative 10.39Significant activity against HCT116
AnticancerDerivative 20.46Effective against MCF7
Anti-inflammatoryDerivative 30.04Comparable to celecoxib

Case Studies

Recent case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Case Study on Leukemia : A specific derivative was tested on HL60 leukemia cells and showed an increase in apoptosis rates from 1.13% to 3.41% after treatment, indicating its potential as an effective therapeutic agent in leukemia treatment .
  • Combination Therapies : Research indicated that combining these compounds with existing chemotherapeutics could enhance efficacy and reduce resistance in cancer cells, suggesting a synergistic effect that warrants further investigation .

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as effective anticancer agents. The compound under review has been evaluated for its anti-proliferative activities against various cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer).

In Vitro Studies :

  • A derivative similar to the compound exhibited significant anti-proliferative effects with IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells.
  • It was found to inhibit wild-type EGFR with an IC50 value of 0.016 µM and mutant EGFR T790M with an IC50 value of 0.236 µM, indicating its potential as an EGFR inhibitor.

The mechanism of action typically involves the induction of apoptosis and cell cycle arrest, evidenced by an increase in the BAX/Bcl-2 ratio which is crucial for apoptosis regulation.

Activity Cell Line IC50 (µM) Mechanism
Anti-proliferativeA5498.21Induces apoptosis
Anti-proliferativeHCT-11619.56Cell cycle arrest
EGFR InhibitionWild-type0.016Enzyme inhibition
EGFR InhibitionT790M0.236Enzyme inhibition

Enzyme Inhibition

The compound's structure suggests potential activity as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. The inhibition of specific pathways can lead to reduced tumor growth and enhanced therapeutic efficacy.

Case Studies

  • Study on Lung Cancer Cells :
    • Researchers investigated the effects of this compound on A549 lung cancer cells, demonstrating that it significantly reduced cell viability through apoptosis.
    • Flow cytometry analysis confirmed increased apoptotic cells in treated groups compared to controls.
  • Colon Cancer Research :
    • In a study involving HCT-116 cells, the compound was shown to induce G2/M phase arrest.
    • The results indicated a dose-dependent response where higher concentrations led to increased cell death rates.

Propiedades

IUPAC Name

2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2S/c1-9(2)19-13(23)8-25-16-20-14-12(15(24)21-16)7-18-22(14)11-5-3-10(17)4-6-11/h3-7,9H,8H2,1-2H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWZGOSOLZNVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.